methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride
Overview
Description
Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride is a complex organic compound belonging to the class of coumarin derivatives Coumarins are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Mechanism of Action
Target of Action
Coumarin derivatives, which this compound is a part of, have been known to interact with a variety of biological targets, including enzymes and receptors involved in inflammation, cancer, and microbial infections .
Mode of Action
For instance, some coumarin derivatives have been found to inhibit protein denaturation, which could potentially contribute to their anti-inflammatory activity .
Biochemical Pathways
For instance, some coumarin derivatives have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors .
Result of Action
Coumarin derivatives have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and antioxidant activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride typically involves multiple steps. One common approach is the reaction of 6-chloro-2-oxo-2H-chromen-4-ylmethyl chloride with piperidine-4-carboxylate under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at a temperature range of 0°C to room temperature.
Industrial Production Methods: On an industrial scale, the synthesis process is optimized for efficiency and yield. Large-scale reactors are used, and the reaction conditions are carefully monitored to ensure consistency and quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophilic substitution reactions are common, using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The reactions can yield a variety of products, depending on the conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens.
Medicine: The compound is being investigated for its therapeutic potential. Its anti-inflammatory and antioxidant properties make it a candidate for developing new drugs to treat inflammatory diseases and oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of various products.
Comparison with Similar Compounds
Coumarin: The parent compound of this derivative, known for its wide range of biological activities.
Chloroformate derivatives: Similar compounds that also exhibit antimicrobial properties.
Piperidine derivatives: Other piperidine-based compounds used in pharmaceuticals and agrochemicals.
Uniqueness: Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride stands out due to its specific structural features and the combination of coumarin and piperidine moieties
Biological Activity
Methyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article presents a detailed overview of its synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis
The synthesis of this compound generally involves the reaction of piperidine derivatives with coumarin analogues. The starting materials typically include 6-chloro-2-oxo-2H-chromen-4-yl derivatives and piperidine carboxylates, which undergo various chemical transformations, including esterification and cyclization.
Synthetic Route Overview
- Formation of Coumarin Derivatives : The synthesis begins with the preparation of 6-chloro-2-oxo-2H-chromen-4-yl derivatives through condensation reactions involving 4-chlororesorcinol and ethyl acetoacetate .
- Piperidine Derivative Preparation : Piperidine derivatives are synthesized from corresponding carboxylic acids followed by methylation to yield the desired piperidine structure .
- Final Coupling Reaction : The final step involves the coupling of the prepared coumarin derivative with the piperidine derivative under acidic conditions to yield this compound.
Structural Characteristics
The compound possesses a complex molecular structure characterized by:
- A piperidine ring.
- A coumarin moiety that contributes to its biological activity.
Spectroscopic techniques such as IR, NMR, and mass spectrometry are employed for structural elucidation, confirming the presence of functional groups that are crucial for its activity.
Antimicrobial Activity
Research indicates that compounds related to coumarins exhibit significant antimicrobial properties. For instance, studies have shown that various coumarin derivatives demonstrate moderate to excellent antibacterial activity against both Gram-positive and Gram-negative bacteria.
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
9e | Staphylococcus aureus | 1 μg/mL |
9j | Escherichia coli | 2 μg/mL |
9k | Bacillus subtilis | 0.5 μg/mL |
These findings suggest that this compound may possess similar antimicrobial properties due to its structural similarities with other active coumarins .
Anticancer Activity
Coumarin derivatives have also been investigated for their anticancer potential. Some studies report that certain analogues can inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest.
For example, a study highlighted that specific coumarin derivatives significantly inhibited the growth of cancer cell lines such as HeLa and MCF7, with IC50 values in the low micromolar range. The proposed mechanism involves the modulation of apoptotic pathways and inhibition of key signaling proteins involved in cell survival .
Case Studies
- Antibacterial Evaluation : A recent study evaluated a series of coumarin derivatives against multiple bacterial strains using disc diffusion methods. The results indicated that several compounds exhibited significant zones of inhibition against MRSA and C. albicans, suggesting potential therapeutic applications in treating resistant infections .
- Anticancer Screening : Another study focused on the cytotoxic effects of coumarin-based compounds on breast cancer cells. The results demonstrated that certain derivatives could induce apoptosis through mitochondrial pathways, highlighting their potential as chemotherapeutic agents .
Properties
IUPAC Name |
methyl 1-[(6-chloro-2-oxochromen-4-yl)methyl]piperidine-4-carboxylate;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO4.ClH/c1-22-17(21)11-4-6-19(7-5-11)10-12-8-16(20)23-15-3-2-13(18)9-14(12)15;/h2-3,8-9,11H,4-7,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UILUVILDOWOFID-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)CC2=CC(=O)OC3=C2C=C(C=C3)Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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